
2-(5-Phenylpentane-1-sulfinyl)-1,3-benzoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Phenylpentane-1-sulfinyl)-1,3-benzoxazole is an organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Phenylpentane-1-sulfinyl)-1,3-benzoxazole typically involves the reaction of 5-phenylpentane-1-sulfonyl chloride with 2-aminophenol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 5-Phenylpentane-1-sulfonyl chloride and 2-aminophenol.
Reaction Conditions: The reaction is typically carried out in the presence of a base such as triethylamine, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Solvent: Common solvents used include dichloromethane or tetrahydrofuran.
Temperature: The reaction is usually conducted at room temperature or slightly elevated temperatures to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
2-(5-Phenylpentane-1-sulfinyl)-1,3-benzoxazole can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfonyl group using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The benzoxazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, tetrahydrofuran, ethanol.
Major Products Formed
Oxidation: Formation of 2-(5-Phenylpentane-1-sulfonyl)-1,3-benzoxazole.
Reduction: Formation of 2-(5-Phenylpentane-1-sulfanyl)-1,3-benzoxazole.
Substitution: Formation of various substituted benzoxazoles depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
2-(5-Phenylpentane-1-sulfinyl)-1,3-benzoxazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It can be used in the development of new materials with specific properties.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use in drug development due to its unique structural features and biological activities.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(5-Phenylpentane-1-sulfinyl)-1,3-benzoxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfinyl group can participate in redox reactions, influencing the compound’s reactivity and interactions with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(5-Phenylpentane-1-sulfonyl)-1,3-benzoxazole: Similar structure but with a sulfonyl group instead of a sulfinyl group.
2-(5-Phenylpentane-1-sulfanyl)-1,3-benzoxazole: Similar structure but with a sulfide group instead of a sulfinyl group.
Uniqueness
2-(5-Phenylpentane-1-sulfinyl)-1,3-benzoxazole is unique due to the presence of the sulfinyl group, which imparts distinct chemical and biological properties. The sulfinyl group can undergo specific redox reactions, making the compound versatile for various applications.
Eigenschaften
CAS-Nummer |
832077-68-6 |
|---|---|
Molekularformel |
C18H19NO2S |
Molekulargewicht |
313.4 g/mol |
IUPAC-Name |
2-(5-phenylpentylsulfinyl)-1,3-benzoxazole |
InChI |
InChI=1S/C18H19NO2S/c20-22(18-19-16-12-6-7-13-17(16)21-18)14-8-2-5-11-15-9-3-1-4-10-15/h1,3-4,6-7,9-10,12-13H,2,5,8,11,14H2 |
InChI-Schlüssel |
VDZILLNTQBLZTK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CCCCCS(=O)C2=NC3=CC=CC=C3O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


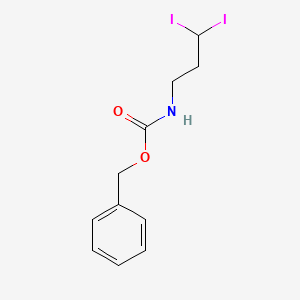
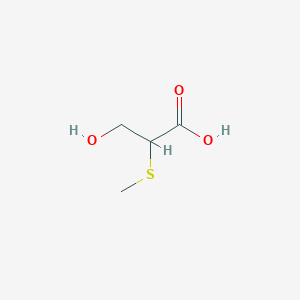
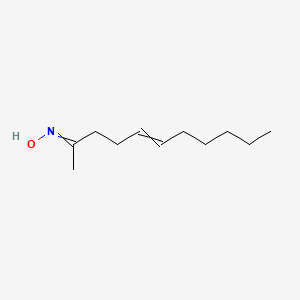
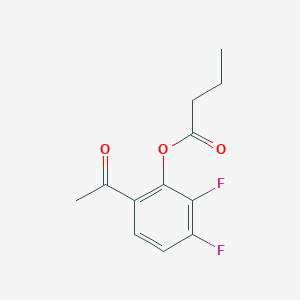
![N-[4-(Cyclohepta-2,4-dien-1-YL)butylidene]hydroxylamine](/img/structure/B14208779.png)
![1-[(1R)-1-Phenylethyl]-2,3,5,6,7,7a-hexahydro-1H-indole](/img/structure/B14208797.png)
![4-{4-[4-(4-Chlorophenyl)piperidin-4-yl]phenyl}pyrimidin-2-amine](/img/structure/B14208811.png)
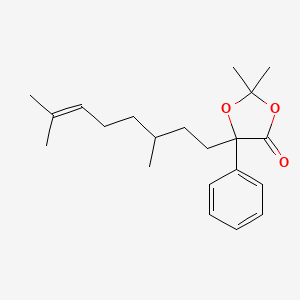
![1H-Indole, 3-[[4-(2-methoxyphenyl)-1-piperidinyl]methyl]-2-phenyl-](/img/structure/B14208822.png)
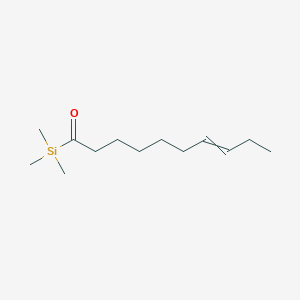
![Methanone, [3-bromo-4-(1-pyrrolidinyl)phenyl]phenyl-](/img/structure/B14208836.png)
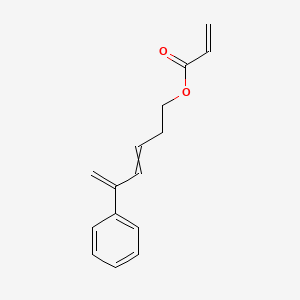

![Butanoic acid, 4-[(2-acetyl-4-bromo-7-benzofuranyl)oxy]-, ethyl ester](/img/structure/B14208852.png)
